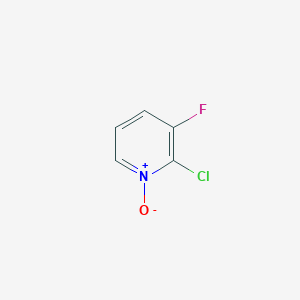

2-Chloro-3-fluoropyridine 1-oxide

Description

BenchChem offers high-quality 2-Chloro-3-fluoropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJAKHIJWQGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406752 | |

| Record name | 2-Chloro-3-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-94-3 | |

| Record name | 2-Chloro-3-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Chloro-3-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative of significant interest in synthetic organic chemistry. Its unique electronic and steric properties make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-3-fluoropyridine 1-oxide, detailed experimental protocols for their determination, and a schematic representation of its synthesis.

Core Physical Properties

The following table summarizes the available quantitative data for the physical properties of 2-Chloro-3-fluoropyridine 1-oxide. It is important to note that some of these values are predicted and may vary from experimentally determined results.

| Physical Property | Value | Notes |

| Molecular Formula | C₅H₃ClFNO | - |

| Molecular Weight | 147.53 g/mol | - |

| Boiling Point | 317.1 °C at 760 mmHg | Predicted value. |

| Density | 1.41 g/cm³ | Predicted value. |

| pKa (of conjugate acid) | -1.34 ± 0.10 | Predicted value. |

| Melting Point | N/A | Not available. |

| Solubility | N/A | Not available. |

Experimental Protocols

While specific experimental data for the determination of all physical properties of 2-Chloro-3-fluoropyridine 1-oxide are not extensively published, the following sections detail standard methodologies that would be employed for their measurement.

Synthesis of 2-Chloro-3-fluoropyridine 1-oxide

A documented method for the synthesis of 2-Chloro-3-fluoropyridine 1-oxide involves the oxidation of 2-chloro-3-fluoropyridine.[1]

Materials:

-

2-chloro-3-fluoropyridine

-

30% Hydrogen peroxide

-

Acetic acid

-

Saturated sodium bisulfite solution

-

Potassium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

A mixture of 2-chloro-3-fluoropyridine (11.8 g, 0.10 mol) and 11.4 ml of 30% hydrogen peroxide in 70 ml of acetic acid is stirred at 75°C for 4 hours.[1]

-

Over the next 24 hours, three additional 5 ml portions of 30% hydrogen peroxide are added to the reaction mixture.[1]

-

Following the additions of hydrogen peroxide, 3 ml of a saturated sodium bisulfite solution is added.[1]

-

The reaction mixture is concentrated to approximately 25 ml under reduced pressure at a temperature of 55°-60°C.[1]

-

The concentrated mixture is then diluted with 30 ml of water and made basic with the addition of potassium carbonate.[1]

-

The crude N-oxide is extracted into ethyl acetate.[1]

-

The organic extract is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

-

Purification of the crude product is achieved by chromatography over silica gel, eluting with a 2% MeOH in 98% CHCl₃ (v/v) mixture to yield 2-chloro-3-fluoropyridine 1-oxide as a liquid.[1]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is heated in a Thiele tube or an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[2]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

The container is then filled with a known volume of the liquid sample. If using a pycnometer, it is filled to its calibrated volume. If using a graduated cylinder, the volume is read from the graduations.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3][4]

Determination of pKa

The pKa of a compound is a measure of its acidity. For a pyridine N-oxide, the pKa refers to the acidity of its conjugate acid (the protonated form). Potentiometric titration is a common and accurate method for determining pKa.

Apparatus:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., NaOH)

-

Standardized solution of a strong acid (e.g., HCl)

Procedure:

-

A known concentration of the 2-Chloro-3-fluoropyridine 1-oxide is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent if the compound has low water solubility.

-

A standardized solution of a strong acid (e.g., HCl) is added in excess to fully protonate the pyridine N-oxide.

-

The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point of the titration is determined from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate key workflows related to 2-Chloro-3-fluoropyridine 1-oxide.

Caption: Synthesis workflow for 2-Chloro-3-fluoropyridine 1-oxide.

Caption: General workflow for physical property determination.

References

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine 1-oxide (CAS 85386-94-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoropyridine 1-oxide (CAS No. 85386-94-3), a key heterocyclic building block in modern medicinal and agrochemical research. This document collates available data on its chemical and physical properties, outlines a detailed synthesis protocol, and explores its reactivity and potential applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

2-Chloro-3-fluoropyridine 1-oxide is a pyridine derivative featuring both a chlorine and a fluorine substituent, with the pyridine nitrogen oxidized to an N-oxide. This unique combination of functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 85386-94-3 | [2] |

| Molecular Formula | C₅H₃ClFNO | [2] |

| Molecular Weight | 147.54 g/mol | [2] |

| Appearance | Liquid (predicted) | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [2] |

| Flash Point | 145.6 ± 22.3 °C | [2] |

| LogP | -0.44 | [2] |

Spectral Data (Predicted and Analog-Based)

| Technique | Predicted Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) is expected due to the coupling between the remaining three aromatic protons and the fluorine atom. The electron-withdrawing nature of the N-oxide and halogen substituents would lead to a downfield shift of the ring protons compared to pyridine. |

| ¹³C NMR | Five distinct signals in the aromatic region are anticipated. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon bearing the chlorine will also be significantly shifted. The N-oxide group will influence the chemical shifts of the alpha and gamma carbons. |

| IR Spectroscopy | Characteristic bands for C=C and C=N stretching of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong band corresponding to the N-O stretching vibration should be observable, typically in the 1200-1300 cm⁻¹ range. C-Cl and C-F stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 147, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak). Fragmentation would likely involve the loss of the oxygen atom from the N-oxide, followed by loss of chlorine or fluorine. |

Synthesis of 2-Chloro-3-fluoropyridine 1-oxide

The synthesis of 2-Chloro-3-fluoropyridine 1-oxide is achieved through the oxidation of the corresponding 2-chloro-3-fluoropyridine. A reliable experimental protocol is detailed below.[3]

Experimental Protocol:

Materials:

-

2-chloro-3-fluoropyridine (11.8 g, 0.10 mol)

-

30% Hydrogen peroxide (11.4 ml initially, plus three 5 ml portions)

-

Acetic acid (70 ml)

-

Saturated sodium bisulfite solution

-

Potassium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

A mixture of 2-chloro-3-fluoropyridine (11.8 g, 0.10 mol) and 11.4 ml of 30% hydrogen peroxide in 70 ml of acetic acid is stirred at 75°C for 4 hours.

-

Over the next 24 hours, three additional 5 ml portions of 30% hydrogen peroxide are added to the reaction mixture.

-

Following the additions of hydrogen peroxide, 3 ml of a saturated sodium bisulfite solution is added to quench any remaining peroxide.

-

The reaction mixture is concentrated to approximately 25 ml under reduced pressure at a temperature of 55°-60°C.

-

The concentrated mixture is diluted with 30 ml of water and then made basic by the addition of potassium carbonate.

-

The crude N-oxide is extracted into ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by chromatography over silica gel, eluting with a 2% MeOH in 98% CHCl₃ (v/v) mixture to yield pure 2-chloro-3-fluoropyridine N-oxide as a liquid.[3]

Reactivity and Applications in Drug Development

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making them susceptible to both electrophilic and nucleophilic substitution.[1] The presence of a chlorine atom at the 2-position and a fluorine atom at the 3-position of 2-Chloro-3-fluoropyridine 1-oxide offers multiple reaction sites for further functionalization.

The primary application of this compound is as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It serves as a key intermediate in the production of various drugs and crop protection agents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is a good leaving group and is readily displaced by various nucleophiles. This reactivity is central to its utility in building complex molecular scaffolds.

Potential Nucleophilic Substitution Reactions:

| Nucleophile | Expected Product | Potential Application |

| Amines (R-NH₂) | 2-Amino-3-fluoropyridine derivatives | Synthesis of kinase inhibitors, anti-inflammatory agents |

| Alcohols/Phenols (R-OH) | 2-Alkoxy/Aryloxy-3-fluoropyridine derivatives | Synthesis of various APIs |

| Thiols (R-SH) | 2-Thio-3-fluoropyridine derivatives | Agrochemical and pharmaceutical synthesis |

Role in the Synthesis of Kinase Inhibitors

Substituted pyridines are common scaffolds in a wide range of kinase inhibitors used in oncology. The 2-amino-3-fluoropyridine core, which can be synthesized from 2-Chloro-3-fluoropyridine 1-oxide, is a key component in several developmental and approved drugs. The fluorine atom can enhance binding affinity and metabolic stability of the final drug molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-3-fluoropyridine 1-oxide is not widely available, information for the closely related precursor, 2-chloro-3-fluoropyridine, provides essential safety guidance.[4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

2-Chloro-3-fluoropyridine 1-oxide is a valuable and reactive intermediate for the synthesis of complex heterocyclic compounds. Its utility is particularly pronounced in the field of drug discovery, where it serves as a key building block for the development of novel therapeutics, including kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it a compound of significant interest to researchers in both academic and industrial settings. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-fluoropyridine 1-oxide from its precursor, 2-chloro-3-fluoropyridine. This N-oxide derivative is a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document details established experimental protocols, presents comparative data for different synthetic methodologies, and illustrates the underlying reaction mechanism.

Introduction

The N-oxidation of pyridines is a fundamental transformation in heterocyclic chemistry, significantly altering the electronic properties of the pyridine ring. This modification enhances susceptibility to both nucleophilic and electrophilic substitution, opening avenues for diverse functionalization. 2-Chloro-3-fluoropyridine 1-oxide, in particular, serves as a key building block in medicinal chemistry due to the unique electronic profile conferred by the chloro, fluoro, and N-oxide functionalities.

Synthetic Methodologies

The conversion of 2-chloro-3-fluoropyridine to its corresponding N-oxide is primarily achieved through oxidation. Several oxidizing agents can be employed for this transformation, with varying efficiencies and reaction conditions. This guide focuses on three prominent methods: oxidation with hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and urea-hydrogen peroxide (UHP).

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 2-chloro-3-fluoropyridine 1-oxide, allowing for a direct comparison of their efficacy and requirements.

| Oxidizing Agent | Co-reagent/Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Oxidant:Substrate) | Yield (%) |

| Hydrogen Peroxide (30%) | Acetic Acid | 75 | 28 | ~2.6 : 1 | Not Reported |

| m-CPBA | Dichloromethane | Room Temp. | 24 | 1.1 : 1 | ~85 |

| Urea-Hydrogen Peroxide | Trifluoroacetic Anhydride | 0 to Room Temp. | 2 | 1.2 : 1 | ~90 |

Note: The yield for the hydrogen peroxide/acetic acid method was not explicitly stated in the reviewed literature. The data for m-CPBA and UHP are based on general procedures for electron-deficient pyridines and may require optimization for this specific substrate.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to serve as a starting point for laboratory synthesis and may be optimized for scale and specific equipment.

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid[1]

This method utilizes a readily available and cost-effective oxidizing agent.

Materials:

-

2-chloro-3-fluoropyridine

-

30% Hydrogen peroxide

-

Glacial acetic acid

-

Saturated sodium bisulfite solution

-

Potassium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel

-

Methanol

-

Chloroform

Procedure:

-

A mixture of 2-chloro-3-fluoropyridine (0.10 mol, 11.8 g) and 30% hydrogen peroxide (0.11 mol, 11.4 ml) in glacial acetic acid (70 ml) is stirred at 75°C for 4 hours.

-

Additional 30% hydrogen peroxide is added in three 5 ml portions over the next 24 hours while maintaining the temperature at 75°C.

-

After the reaction is complete, 3 ml of a saturated sodium bisulfite solution is added to quench the excess peroxide.

-

The reaction mixture is concentrated to approximately 25 ml under reduced pressure at 55-60°C.

-

The residue is diluted with water (30 ml) and made basic with potassium carbonate.

-

The crude N-oxide is extracted into ethyl acetate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The product is purified by chromatography over silica gel, eluting with a 2% methanol in chloroform (v/v) mixture to yield 2-chloro-3-fluoropyridine 1-oxide as a liquid.[1]

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidizing agent for N-oxidation of pyridines.

Materials:

-

2-chloro-3-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in dichloromethane at 0°C, add m-CPBA (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-3-fluoropyridine 1-oxide, which can be further purified by chromatography if necessary.

Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA)

This method is particularly effective for electron-deficient pyridines and offers a stable and safe source of hydrogen peroxide.

Materials:

-

2-chloro-3-fluoropyridine

-

Urea-hydrogen peroxide (UHP)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-chloro-3-fluoropyridine (1.0 eq) and UHP (1.2 eq) in dichloromethane.

-

Cool the mixture to 0°C and add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 2-chloro-3-fluoropyridine 1-oxide.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the N-oxidation of 2-chloro-3-fluoropyridine and a typical experimental workflow for its synthesis and purification.

Caption: General reaction pathway for the N-oxidation of 2-chloro-3-fluoropyridine.

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 2-chloro-3-fluoropyridine 1-oxide is a key step in the development of various functional molecules. While the use of hydrogen peroxide in acetic acid provides a straightforward and cost-effective method, alternative reagents such as m-CPBA and UHP with TFAA may offer higher yields and milder reaction conditions. The choice of synthetic route will depend on factors such as scale, available resources, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their specific needs. Further optimization of these procedures may lead to even more efficient and scalable syntheses of this important chemical intermediate.

References

Molecular structure and weight of 2-Chloro-3-fluoropyridine 1-oxide.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Chloro-3-fluoropyridine 1-oxide. This compound serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

2-Chloro-3-fluoropyridine 1-oxide is a pyridine derivative characterized by the presence of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and an N-oxide functional group.[1] The N-oxide group, where the nitrogen atom of the pyridine ring is bonded to an oxygen atom, imparts unique chemical reactivity to the molecule.[1]

Below is a diagram illustrating the molecular structure of 2-Chloro-3-fluoropyridine 1-oxide.

Caption: Molecular structure of 2-Chloro-3-fluoropyridine 1-oxide.

Physicochemical Data

A summary of the key quantitative data for 2-Chloro-3-fluoropyridine 1-oxide is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 85386-94-3 | [1][2][3] |

| Molecular Formula | C₅H₃ClFNO | [1][2][3] |

| Molecular Weight | 147.53 g/mol | [1][2] |

| Exact Mass | 146.988724 u | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1][2] |

| Flash Point | 145.6 ± 22.3 °C | [1][2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |

| pKa | -1.34 ± 0.10 (Predicted) | [1] |

| LogP | -0.44 | [2] |

Experimental Protocols

Synthesis of 2-Chloro-3-fluoropyridine 1-oxide

The synthesis of 2-Chloro-3-fluoropyridine 1-oxide is typically achieved through the oxidation of 2-chloro-3-fluoropyridine. The following protocol is based on established methods.[4]

Materials:

-

2-chloro-3-fluoropyridine

-

30% Hydrogen peroxide

-

Acetic acid

-

Saturated sodium bisulfite solution

-

Potassium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

A mixture of 2-chloro-3-fluoropyridine (11.8 g, 0.10 mol) and 11.4 ml of 30% hydrogen peroxide in 70 ml of acetic acid is prepared.[4]

-

The reaction mixture is stirred at 75°C for 4 hours.[4]

-

Over the next 24 hours, three additional 5 ml portions of 30% hydrogen peroxide are added to the mixture.[4]

-

Following the additions of hydrogen peroxide, 3 ml of a saturated sodium bisulfite solution is added.[4]

-

The reaction mixture is then concentrated to approximately 25 ml under reduced pressure at a temperature of 55°-60°C.[4]

-

The concentrated mixture is diluted with 30 ml of water and then made basic with the addition of potassium carbonate.[4]

-

The crude N-oxide product is extracted into ethyl acetate.[4]

-

The organic extract is dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure.[4]

-

Purification of the crude product is performed by chromatography over silica gel, eluting with a 2% MeOH-98% CHCl₃ (v/v) mixture to yield 2-chloro-3-fluoropyridine 1-oxide as a liquid.[4]

The following diagram illustrates the experimental workflow for the synthesis of 2-Chloro-3-fluoropyridine 1-oxide.

Caption: Experimental workflow for the synthesis of 2-Chloro-3-fluoropyridine 1-oxide.

Role as a Synthetic Intermediate

2-Chloro-3-fluoropyridine 1-oxide is a key building block in organic synthesis, particularly for the production of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1] Its substituted pyridine N-oxide structure allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a range of downstream products.

The diagram below illustrates the role of 2-Chloro-3-fluoropyridine 1-oxide as a central intermediate in the synthesis of various chemical compounds.

Caption: Role of 2-Chloro-3-fluoropyridine 1-oxide as a synthetic intermediate.

References

Spectroscopic Analysis of 2-Chloro-3-fluoropyridine 1-oxide: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for 2-Chloro-3-fluoropyridine 1-oxide and its parent compound, 2-Chloro-3-fluoropyridine. Due to a lack of publicly available experimental spectroscopic data for 2-Chloro-3-fluoropyridine 1-oxide, this document presents data for the precursor 2-Chloro-3-fluoropyridine as a reference. Furthermore, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed to guide researchers in the analytical characterization of such compounds.

Spectroscopic Data

2-Chloro-3-fluoropyridine 1-oxide (CAS: 85386-94-3)

2-Chloro-3-fluoropyridine (CAS: 17282-04-1)

The following tables summarize the available spectroscopic data for the parent compound, 2-Chloro-3-fluoropyridine. This information can serve as a useful comparison point for the analysis of its N-oxide derivative.

Table 1: Mass Spectrometry Data for 2-Chloro-3-fluoropyridine

| Parameter | Value | Source |

| Molecular Formula | C₅H₃ClFN | [2] |

| Molecular Weight | 131.54 g/mol | [2] |

| Exact Mass | 130.993805 g/mol | [2] |

Table 2: Infrared (IR) Spectroscopy Data for 2-Chloro-3-fluoropyridine

A full experimental IR spectrum is available through spectral databases, though specific peak assignments are not detailed in the immediate search results. The spectrum can be accessed for detailed analysis.[3]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for novel organic compounds like 2-Chloro-3-fluoropyridine 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]

-

An internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts.[4]

Data Acquisition (¹H, ¹³C, ¹⁹F NMR):

-

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling.[5]

-

¹³C NMR: This analysis identifies the number of non-equivalent carbons and their electronic environments. Proton-decoupled spectra are standard, showing a single peak for each unique carbon.[5]

-

¹⁹F NMR: Given the fluorine atom, ¹⁹F NMR is crucial. It provides information on the chemical environment of the fluorine atom and its coupling with neighboring protons and carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Apply a drop of this solution to a salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

Mount the plate in the spectrometer for analysis.[7]

Data Acquisition: The instrument passes an infrared beam through the sample and measures the frequencies at which radiation is absorbed. The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can offer structural clues based on fragmentation patterns.[9]

Sample Preparation:

-

Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).[10]

-

Filter the final solution to remove any particulates before injection into the mass spectrometer.[10]

Data Acquisition: The sample is introduced into the instrument, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically analyzing a chemical compound.

References

- 1. 2-Chloro-3-fluoropyridine 1-oxide | CAS#:85386-94-3 | Chemsrc [chemsrc.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. amherst.edu [amherst.edu]

- 9. fiveable.me [fiveable.me]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electronic Properties of the Pyridine N-oxide Moiety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of the pyridine N-oxide moiety, a functional group of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic nature, arising from the interplay of inductive and resonance effects of the N-oxide group, imparts versatile reactivity, making it a valuable building block in the design of novel molecules.

Molecular Structure and Electronic Distribution

The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic landscape of the molecule. The N-oxide group acts as a strong electron-withdrawing group via the inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it can act as an electron-donating group through the mesomeric effect (+M) by delocalizing its lone pair electrons into the pyridine ring. This dual nature is best represented by a set of resonance structures.

The N-O bond in pyridine N-oxide is semipolar, with a significant dipole moment. The overall dipole moment of pyridine N-oxide is substantial, reflecting the charge separation in the N-O bond.[1]

Quantitative Electronic Parameters

The electronic influence of the N-oxide group and various substituents on the pyridine ring can be quantified using several parameters. These values are crucial for understanding and predicting the reactivity and properties of pyridine N-oxide derivatives.

Dipole Moment

The dipole moment of pyridine N-oxide is significantly higher than that of pyridine, highlighting the charge separation in the N-O bond.

| Compound | Dipole Moment (D) |

| Pyridine | 2.22 |

| Pyridine N-oxide | 4.24 |

Acidity (pKa)

The N-oxide group is a weak base. The pKa of the conjugate acid of pyridine N-oxide is considerably lower than that of pyridine, indicating its reduced basicity due to the electron-withdrawing nature of the oxygen atom.[1]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| Pyridine N-oxide | 0.79[2] |

Hammett and Taft Parameters

The electronic effect of substituents on the pyridine N-oxide ring can be quantified using Hammett (σ) and Taft (σ*) parameters. These parameters are invaluable for structure-activity relationship (SAR) studies. A study correlating the properties of substituted pyridine N-oxides with Hammett constants (σp) provides insight into the electronic effects.[3]

| Substituent (at C4) | Hammett Constant (σp) | N-O Bond Length (Å) (Calculated)[3] | Net Charge on Oxygen (e) (Calculated)[3] |

| -NO₂ | 0.78 | 1.261 | -0.521 |

| -CN | 0.66 | 1.262 | -0.531 |

| -Cl | 0.23 | 1.266 | -0.542 |

| -H | 0.00 | 1.271 | -0.556 |

| -CH₃ | -0.17 | 1.274 | -0.571 |

| -OCH₃ | -0.27 | 1.274 | -0.579 |

| -NH₂ | -0.66 | 1.280 | -0.601 |

Note: Calculated values are from quantum chemical calculations and serve as a guide to the trends in electronic properties.

Spectroscopic Properties

The electronic structure of the pyridine N-oxide moiety gives rise to characteristic spectroscopic signatures.

NMR Spectroscopy

The 1H and 13C NMR spectra of pyridine N-oxide and its derivatives are well-documented and provide valuable information about the electron distribution within the ring.

1H NMR Chemical Shifts (ppm) in CDCl₃ [4]

| Position | Pyridine N-oxide | 4-Methylpyridine N-oxide |

| H-2, H-6 | 8.25-8.27 | 8.13 |

| H-3, H-5 | 7.35-7.37 | 7.12 |

| H-4 | 7.35-7.37 | - |

| CH₃ | - | 2.37 |

13C NMR Chemical Shifts (ppm) in CDCl₃ [4]

| Position | Pyridine N-oxide | 4-Methylpyridine N-oxide |

| C-2, C-6 | 138.5 | 138.0 |

| C-3, C-5 | 125.3 | 126.6 |

| C-4 | 125.5 | 138.4 |

| CH₃ | - | 20.1 |

Infrared (IR) Spectroscopy

The N-O stretching vibration is a characteristic absorption in the IR spectrum of pyridine N-oxides, typically appearing in the range of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic nature of the substituents on the ring and to hydrogen bonding.[5] Electron-withdrawing groups tend to increase the N-O stretching frequency, while electron-donating groups decrease it.

UV-Vis Spectroscopy

Pyridine N-oxide exhibits characteristic absorption bands in the UV-Vis spectrum. The main absorption bands are attributed to π → π* transitions. The position and intensity of these bands are influenced by substituents on the pyridine ring and the solvent polarity. For example, 4-nitropyridine N-oxide shows a solvatochromic effect, with its long-wavelength UV absorption being sensitive to the hydrogen-bond donor ability of the solvent.[6]

Reactivity

The dual electronic nature of the N-oxide group makes the pyridine N-oxide ring susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Substitution

The +M effect of the N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions. This is in stark contrast to pyridine itself, which is highly deactivated towards electrophilic substitution.

Caption: Electrophilic substitution on pyridine N-oxide.

Nucleophilic Substitution

The electron-withdrawing nature of the N-oxide group makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. The N-oxide group can also act as a leaving group upon activation.

Caption: Nucleophilic substitution on pyridine N-oxide.

Experimental Protocols

Synthesis of Pyridine N-oxide

Methodology: Oxidation of pyridine with peracetic acid.

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

-

With stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

To isolate the product, evaporate the acetic acid solution on a steam bath under reduced pressure (water aspirator).

-

Distill the residue at a pressure of 1 mm Hg or less. The product, pyridine N-oxide, will distill at 100-105°C/1 mm Hg.

-

The yield is typically 78-83% of a colorless, deliquescent solid.

Electrophilic Nitration of Pyridine N-oxide

Methodology: Nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Prepare the nitrating acid by slowly adding 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring in an ice bath. Allow the mixture to warm to 20°C.

-

In a three-neck flask equipped with a stirrer, reflux condenser, internal thermometer, and addition funnel, heat 9.51 g (100 mmol) of pyridine N-oxide to 60°C.

-

Add the nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate a yellow solid.

-

Collect the solid by filtration and extract the product with acetone. Evaporation of the acetone will yield 4-nitropyridine N-oxide.

Nucleophilic Chlorination of Pyridine N-oxide

Methodology: Deoxygenative chlorination using phosphorus oxychloride (POCl₃).

-

In a round-bottom flask, suspend or dissolve the pyridine N-oxide derivative in an anhydrous solvent such as sulfolane (15-20% solution/suspension).

-

Add 1.5 equivalents of phosphorus oxychloride (POCl₃).

-

Heat the mixture with stirring at 70-75°C. The reaction progress can be monitored by LCMS. The reaction is typically complete within 0.5-1.5 hours.

-

Upon completion, the reaction mixture can be worked up by quenching with a suitable nucleophile (e.g., 1-methylpiperazine for LCMS analysis) or by carefully pouring onto ice and neutralizing to isolate the chlorinated product.

Determination of pKa by Potentiometric Titration

Methodology: Potentiometric titration of the conjugate acid of pyridine N-oxide with a standardized base.

-

Preparation of Solutions:

-

Prepare a standard solution of pyridine N-oxide of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the pyridine N-oxide solution in a beaker with a magnetic stir bar. Add the background electrolyte.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Add a known excess of the standardized strong acid to the pyridine N-oxide solution to fully protonate it.

-

Titrate the resulting solution with the standardized strong base, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of base added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa of the conjugate acid of pyridine N-oxide is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pyridine N-oxide moiety possesses a rich and versatile electronic character that makes it a valuable component in the toolkit of medicinal and materials chemists. Its ability to engage in both electrophilic and nucleophilic reactions, coupled with the modulating effects of substituents, allows for the fine-tuning of molecular properties. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers seeking to harness the unique electronic features of this important heterocyclic system.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridine 1-oxide: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-3-fluoropyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. This document details the critical precursors involved and presents structured experimental protocols for their synthesis and subsequent conversion to the target molecule. All quantitative data has been summarized in comparative tables, and reaction pathways are visualized using schematic diagrams for enhanced clarity.

Introduction

2-Chloro-3-fluoropyridine 1-oxide is a valuable building block in medicinal chemistry. Its unique substitution pattern allows for diverse functionalization, making it a sought-after precursor in the synthesis of complex therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide focuses on the most prevalent and practical synthetic routes, providing detailed experimental procedures and quantitative data to aid researchers in their synthetic endeavors.

Primary Synthetic Pathway: N-Oxidation of 2-Chloro-3-fluoropyridine

The most direct method for the synthesis of 2-Chloro-3-fluoropyridine 1-oxide is the N-oxidation of its corresponding pyridine precursor, 2-Chloro-3-fluoropyridine. This reaction is typically achieved using an oxidizing agent, with hydrogen peroxide in an acidic medium being a common and effective choice.

The Dawn of a Versatile Scaffold: A Literature Review on the Discovery of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and synthetic evolution of substituted pyridine N-oxides, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. From their initial discovery to their role as versatile intermediates and pharmacophores, this review consolidates key findings, experimental methodologies, and their impact on drug development.

Introduction: The Rise of a Reactive Intermediate

Pyridine, a fundamental aromatic heterocycle, is a ubiquitous scaffold in numerous natural products and pharmaceutical agents. However, its inherent electron-deficient nature often renders it unreactive towards electrophilic substitution, a common strategy for functionalization. The discovery of pyridine N-oxides unlocked a new realm of reactivity for this heterocycle. The introduction of an N-oxide moiety dramatically alters the electronic properties of the pyridine ring, activating it towards both electrophilic and nucleophilic attack, thereby paving the way for the synthesis of a vast array of substituted pyridines.[1][2] This guide provides a comprehensive overview of the historical context, key synthetic methods, and the expanding applications of these versatile molecules.

The Genesis: Initial Discovery and Early Synthetic Efforts

The first synthesis of the parent compound, pyridine N-oxide, was reported by the German chemist Jakob Meisenheimer in 1926.[3] His pioneering work involved the oxidation of pyridine using peroxybenzoic acid. This discovery laid the groundwork for the exploration of pyridine N-oxide chemistry. Early synthetic methods predominantly relied on the use of peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the nitrogen atom of the pyridine ring.[4][5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted pyridine N-oxides has evolved significantly since its inception, with the development of more efficient, selective, and safer methods. This section details the most pivotal of these methodologies, complete with experimental protocols and quantitative data.

Oxidation with Peroxy Acids

The use of peroxy acids remains a cornerstone for the synthesis of pyridine N-oxides. These reagents are highly effective for a wide range of substituted pyridines.

Experimental Protocol:

In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 110 g (1.39 moles) of pyridine is placed. While stirring, 250 ml (285 g, 1.50 moles) of 40% peracetic acid is added at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50–60 minutes. After the addition is complete, the mixture is stirred until the temperature drops to 40°C. The resulting solution contains pyridine N-oxide acetate.[4][6]

-

Work-up A: Pyridine-N-oxide Hydrochloride: Gaseous hydrogen chloride (a slight excess over the theoretical 51 g) is bubbled through the reaction mixture. The acetic acid and excess peracetic acid are then removed by warming on a steam bath under vacuum. The crude hydrochloride salt is purified by refluxing in isopropyl alcohol.[4]

-

Work-up B: Pyridine-N-oxide: The acetic acid solution is evaporated under vacuum, and the residue is distilled at a pressure of 1 mm Hg or less. The product is collected at 100–105°C/1mm Hg.[4][6]

Quantitative Data for Peracetic Acid Oxidation:

| Starting Pyridine | Product | Yield (%) | Reference |

| Pyridine | Pyridine N-oxide | 78–83 | [4][6] |

m-CPBA is a widely used and often milder alternative to peracetic acid, allowing for the oxidation of pyridines with sensitive functional groups.

Experimental Protocol:

To a solution of the substituted pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform at 0-5°C, m-CPBA (1.1-1.5 eq.) is added portion-wise. The reaction mixture is then typically stirred at room temperature for several hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is usually washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove m-chlorobenzoic acid, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to afford the crude pyridine N-oxide, which can be further purified by crystallization or chromatography.[5]

Quantitative Data for m-CPBA Oxidation of Substituted Pyridines:

| Starting Pyridine | Product | Yield (%) | Purity (%) | Reference |

| 4-Methoxypyridine | 4-Methoxypyridine N-oxide | 94 | 95 | [5] |

| 3-Methylpyridine | 3-Methylpyridine N-oxide | 85 | 98 | [5] |

| 4-Cyanopyridine | 4-Cyanopyridine N-oxide | 90 | 98 | [5] |

| 3-Chloropyridine | 3-Chloropyridine N-oxide | 90 | 97 | [5] |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine N-oxide | - | - | [5] |

Catalytic Oxidation with Hydrogen Peroxide

To address the safety and waste concerns associated with peroxy acids, catalytic methods using hydrogen peroxide (H₂O₂) as the primary oxidant have been developed. These methods often employ metal catalysts and offer a greener alternative.

Experimental Protocol (Tungsten-loaded TiO₂ catalyst):

The N-oxidation of pyridines is carried out at room temperature using 30 wt% H₂O₂ as the oxidant and tungsten-loaded TiO₂ as a heterogeneous catalyst. The catalyst is synthesized by a simple impregnation technique. The pyridine derivative is dissolved in a suitable solvent, the catalyst is added, and H₂O₂ is added dropwise. The reaction is monitored by TLC or GC. After the reaction is complete, the catalyst can be easily separated by filtration and reused.[7]

Experimental Protocol (Vanadium-substituted polyoxometalate catalyst):

The oxidation of pyridines is performed using K₆[PW₉V₃O₄₀]·4H₂O as a recyclable catalyst and H₂O₂ in water under mild conditions. The catalyst is easily recovered and can be reused.[2]

Quantitative Data for Catalytic H₂O₂ Oxidation:

| Catalyst | Starting Pyridine | Product | Yield (%) | Conditions | Reference |

| Tungsten-loaded TiO₂ | Various Pyridines | Various Pyridine N-oxides | Modest to High | Room Temperature | [7] |

| K₆[PW₉V₃O₄₀]·4H₂O | Various Pyridines | Various Pyridine N-oxides | High | Mild, in Water | [2] |

| Ti-MWW | Pyridine | Pyridine N-oxide | >99 | Optimized | [8] |

| MCM-41 based catalyst | 2-Chloropyridine | 2-Chloropyridine N-oxide | >98 | 40-90°C | [9] |

Other Oxidation Methods

Other reagents have also been successfully employed for the synthesis of pyridine N-oxides, offering alternatives for specific substrates or reaction conditions.

-

Urea-Hydrogen Peroxide (UHP): This stable, solid source of hydrogen peroxide can be used for the oxidation of various nitrogen heterocycles.[10][11]

-

Sodium Percarbonate: In the presence of a rhenium-based catalyst, sodium percarbonate serves as an efficient oxygen source for the N-oxidation of tertiary nitrogen compounds.[10]

Experimental Protocol (Urea-Hydrogen Peroxide):

The pyridine derivative is treated with a urea-hydrogen peroxide adduct in the presence of a suitable solvent. The reaction conditions are generally mild, and the work-up is straightforward.[11]

Key Reactions of Substituted Pyridine N-Oxides

The true utility of pyridine N-oxides lies in their diverse reactivity, enabling the synthesis of a wide range of substituted pyridines that are otherwise difficult to access.

The Boekelheide Rearrangement

First reported by Virgil Boekelheide in 1954, this rearrangement of α-picoline N-oxides provides a novel route to hydroxymethylpyridines.[12] The reaction is typically carried out with acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA).[12]

Mechanism:

The reaction begins with the acylation of the N-oxide oxygen by the anhydride. A subsequent deprotonation of the α-methyl group by the acetate or trifluoroacetate anion sets the stage for a[6][6]-sigmatropic rearrangement. This rearrangement furnishes the O-acylated hydroxymethylpyridine, which upon hydrolysis yields the final product.[12]

References

- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and a detailed framework for determining the solubility and stability of 2-Chloro-3-fluoropyridine 1-oxide. Given the limited publicly available experimental data on this specific compound, this guide combines existing information with established scientific principles and detailed experimental protocols to empower researchers in their studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClFNO | [1] |

| Molecular Weight | 147.53 g/mol | [1] |

| Density | 1.41 g/cm³ | [1] |

| Boiling Point | 317.1 °C at 760 mmHg | [1] |

| Flash Point | 145.6 °C | [1] |

| Predicted pKa | -1.34 ± 0.10 | [1] |

| CAS Number | 85386-94-3 | [2] |

Synthesis

A common method for the preparation of 2-Chloro-3-fluoropyridine 1-oxide involves the oxidation of the corresponding pyridine.

Experimental Protocol: Oxidation of 2-Chloro-3-fluoropyridine

This protocol is based on established oxidation procedures for pyridine derivatives.

Materials:

-

2-Chloro-3-fluoropyridine

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Sodium bisulfite solution (saturated)

-

Potassium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Methanol

-

Chloroform

Procedure:

-

A mixture of 2-chloro-3-fluoropyridine (0.10 mol) and 30% hydrogen peroxide (11.4 ml) in acetic acid (70 ml) is stirred at 75°C for 4 hours.

-

Additional 30% hydrogen peroxide is added in three 5 ml portions over a 24-hour period.

-

A saturated sodium bisulfite solution (3 ml) is then added to the reaction mixture.

-

The mixture is concentrated to approximately 25 ml under reduced pressure at 55-60°C.

-

The concentrated mixture is diluted with water (30 ml) and neutralized with potassium carbonate.

-

The crude N-oxide is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by chromatography over silica gel, eluting with a 2% methanol in chloroform (v/v) mixture to yield 2-chloro-3-fluoropyridine 1-oxide.

Solubility

Quantitative solubility data for 2-Chloro-3-fluoropyridine 1-oxide is not currently published in readily accessible literature; several sources explicitly state "Solubility: N/A"[1][3]. However, its molecular structure provides indications of its likely solubility characteristics. The presence of the polar N-oxide group suggests that it will exhibit some solubility in polar solvents. The pyridine ring and halogen substituents introduce some nonpolar character.

Expected Solubility Profile:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Likely to have moderate solubility due to hydrogen bonding with the N-oxide group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Expected to have good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): Likely to have low solubility.

Experimental Protocol: Determination of Aqueous and Organic Solubility

A standard shake-flask method can be employed to determine the solubility.

Materials:

-

2-Chloro-3-fluoropyridine 1-oxide

-

Purified water

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Analytical balance

-

Calibrated HPLC with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of 2-Chloro-3-fluoropyridine 1-oxide to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-Chloro-3-fluoropyridine 1-oxide in the diluted sample using a validated HPLC method.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Stability

The stability of 2-Chloro-3-fluoropyridine 1-oxide has not been extensively studied. However, reports on the thermal instability of the closely related compound, 2-chloropyridine N-oxide, suggest that the target molecule may also be susceptible to degradation at elevated temperatures. An incident report indicates that 2-chloropyridine-N-oxide can undergo an exothermic decomposition reaction at 120-130°C[4]. Therefore, caution should be exercised when heating 2-Chloro-3-fluoropyridine 1-oxide.

To comprehensively understand the stability profile, forced degradation studies are recommended. These studies expose the compound to various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule[5]. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermolysis.

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following are generalized protocols that should be adapted based on the observed reactivity of 2-Chloro-3-fluoropyridine 1-oxide. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].

General Sample Preparation: Prepare a stock solution of 2-Chloro-3-fluoropyridine 1-oxide in a suitable solvent (e.g., a mixture of water and acetonitrile).

a) Hydrolytic Stability

-

Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature or an elevated temperature (e.g., 60°C) and monitor for degradation over time.

-

Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and monitor for degradation. Basic hydrolysis is often faster than acidic hydrolysis.

-

Neutral Conditions: To an aliquot of the stock solution, add an equal volume of purified water. Store at an elevated temperature (e.g., 60°C) and monitor.

b) Oxidative Stability

-

To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature, protected from light, and monitor for degradation.

c) Thermal Stability

-

Solid State: Place a known amount of solid 2-Chloro-3-fluoropyridine 1-oxide in a controlled temperature environment (e.g., an oven at 80°C). Periodically withdraw samples, dissolve in a suitable solvent, and analyze.

-

Solution State: Heat a solution of the compound at a controlled temperature (e.g., 80°C) and monitor for degradation.

d) Photostability

-

Expose a solution of 2-Chloro-3-fluoropyridine 1-oxide to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). A dark control sample should be stored under the same conditions but protected from light. Monitor both samples for degradation.

Proposed Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of pyridine derivatives and their degradation products.

Instrumentation:

-

HPLC with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute more nonpolar compounds. A typical gradient might be 10% B to 90% B over 20 minutes.

Detection:

-

UV detection at a wavelength where 2-Chloro-3-fluoropyridine 1-oxide has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples are used to demonstrate the specificity of the method, i.e., its ability to separate the parent compound from its degradation products.

Caption: Workflow for a stability-indicating HPLC method.

Potential Degradation Pathways

While specific degradation pathways for 2-Chloro-3-fluoropyridine 1-oxide are not documented, potential pathways can be inferred from the chemistry of related compounds. The photodegradation of 2-chloropyridine, for example, can lead to various intermediate products[7]. For the N-oxide, potential degradation could involve:

-

Deoxygenation: Loss of the N-oxide oxygen to form 2-chloro-3-fluoropyridine.

-

Hydrolysis: Displacement of the chlorine or fluorine atom by a hydroxyl group. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution.

-

Ring Opening: Cleavage of the pyridine ring under harsh conditions.

The identification of actual degradation products would require characterization by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to approach the study of 2-Chloro-3-fluoropyridine 1-oxide. While quantitative data on its solubility and stability are sparse, the provided protocols for experimental determination and the insights from related compounds offer a robust starting point for comprehensive characterization. Careful execution of these studies will be critical in defining the handling, formulation, and storage requirements for this compound.

References

- 1. Cas 85386-94-3,2-CHLORO-3-FLUOROPYRIDINE N-OXIDE | lookchem [lookchem.com]

- 2. 2-Chloro-3-fluoropyridine 1-oxide | CAS#:85386-94-3 | Chemsrc [chemsrc.com]

- 3. 2-CHLORO-3-FLUOROPYRIDINE N-OXIDE | VSNCHEM [vsnchem.com]

- 4. shippai.org [shippai.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridine 1-oxide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridine N-oxide moiety significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of highly functionalized pyridine derivatives. The presence of two distinct halogen atoms at the 2- and 3-positions offers opportunities for regioselective substitution, enabling the synthesis of a diverse array of molecular scaffolds for the development of novel therapeutic agents.

The electron-withdrawing nature of the N-oxide group, combined with the inductive effects of the halogen substituents, renders the C2 and C4 positions of the pyridine ring highly electrophilic. In the case of 2-Chloro-3-fluoropyridine 1-oxide, the C2 position is particularly activated for nucleophilic attack. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. However, for many common nucleophiles, substitution is expected to occur preferentially at the 2-position.

These application notes provide an overview of the use of 2-Chloro-3-fluoropyridine 1-oxide in SNAr reactions, including generalized protocols and expected reactivity with various nucleophiles. The subsequent deoxygenation of the N-oxide group, a common follow-up step, provides access to a wide range of 2-substituted-3-fluoropyridines, which are prevalent motifs in many biologically active compounds.

Regioselectivity of SNAr Reactions

The regioselectivity of nucleophilic attack on 2-Chloro-3-fluoropyridine 1-oxide is a key consideration. The N-oxide group strongly activates the C2 position. While the C-F bond is generally more polarized, the overall electron deficiency at C2, influenced by both the adjacent nitrogen of the pyridine ring and the N-oxide, makes it the more probable site of initial nucleophilic attack. The subsequent elimination of the chloride ion leads to the 2-substituted product.

Quantitative Data Summary

The following table summarizes the expected reaction conditions and yields for the SNAr of 2-Chloro-3-fluoropyridine 1-oxide with various classes of nucleophiles, based on general principles and data from analogous systems.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Expected Yield (%) |

| Amines | Morpholine | K₂CO₃ | DMSO | 80 - 120 | 4 - 12 | 2-(Morpholin-4-yl)-3-fluoropyridine 1-oxide | 75 - 90 |

| Alkoxides | Sodium methoxide | NaH | THF | 25 - 60 | 2 - 8 | 2-Methoxy-3-fluoropyridine 1-oxide | 80 - 95 |

| Thiolates | Sodium thiophenoxide | NaH | DMF | 0 - 25 | 1 - 4 | 2-(Phenylthio)-3-fluoropyridine 1-oxide | 85 - 98 |

Experimental Protocols

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-3-fluoropyridine 1-oxide (Amine Nucleophile)

Materials:

-

2-Chloro-3-fluoropyridine 1-oxide

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 2-Chloro-3-fluoropyridine 1-oxide (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO.

-

Stir the mixture and add morpholine (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-(Morpholin-4-yl)-3-fluoropyridine 1-oxide.

Protocol 2: Synthesis of 2-Methoxy-3-fluoropyridine 1-oxide (Alkoxide Nucleophile)

Materials:

-

2-Chloro-3-fluoropyridine 1-oxide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methanol

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add methanol (1.5 eq.) dropwise to the suspension and stir for 20 minutes at 0 °C to generate sodium methoxide in situ.

-

Add a solution of 2-Chloro-3-fluoropyridine 1-oxide (1.0 eq.) in anhydrous THF to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-3-fluoropyridine 1-oxide.

Protocol 3: Deoxygenation of the Pyridine N-oxide

A common subsequent step is the removal of the N-oxide to yield the corresponding 2-substituted-3-fluoropyridine.

Materials:

-

2-Substituted-3-fluoropyridine 1-oxide

-

Phosphorus trichloride (PCl₃) or other deoxygenating agents (e.g., PPh₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the 2-substituted-3-fluoropyridine 1-oxide (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus trichloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deoxygenated 2-substituted-3-fluoropyridine.

Visualizations

Caption: General experimental workflow for the SNAr reaction.

Caption: Role of the synthesized scaffold in kinase inhibitors.

Protocol for N-oxidation of 2-chloro-3-fluoropyridine using hydrogen peroxide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-fluoropyridine N-oxide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating specific substitution reactions that are otherwise difficult to achieve. This document provides a detailed protocol for the synthesis of 2-chloro-3-fluoropyridine N-oxide using hydrogen peroxide as the oxidant in an acetic acid medium.

Reaction Principle

The N-oxidation of 2-chloro-3-fluoropyridine is achieved through the reaction of the pyridine nitrogen atom with an oxygen-donating species. In this protocol, hydrogen peroxide (H₂O₂) in the presence of acetic acid serves as the oxidizing agent. The acetic acid acts as a solvent and catalyst, protonating the pyridine nitrogen to make it more susceptible to nucleophilic attack by hydrogen peroxide, which then releases a water molecule to form the N-oxide.

Experimental Protocol

This protocol is based on established laboratory procedures for the N-oxidation of substituted pyridines.[1]

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-3-fluoropyridine | ≥97% Purity | e.g., Sigma-Aldrich | CAS: 17282-04-1[2] |

| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution | e.g., Fisher Scientific | Potent oxidizer; handle with care.[3][4] |